molecular formula C15H11BrFNO3 B8744897 Methyl 2-(2-(3-bromo-4-fluorophenyl)acetyl)nicotinate

Methyl 2-(2-(3-bromo-4-fluorophenyl)acetyl)nicotinate

Cat. No.: B8744897
M. Wt: 352.15 g/mol
InChI Key: XMNVLFQDSBXMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(3-bromo-4-fluorophenyl)acetyl)nicotinate is a useful research compound. Its molecular formula is C15H11BrFNO3 and its molecular weight is 352.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11BrFNO3

Molecular Weight

352.15 g/mol

IUPAC Name

methyl 2-[2-(3-bromo-4-fluorophenyl)acetyl]pyridine-3-carboxylate

InChI

InChI=1S/C15H11BrFNO3/c1-21-15(20)10-3-2-6-18-14(10)13(19)8-9-4-5-12(17)11(16)7-9/h2-7H,8H2,1H3

InChI Key

XMNVLFQDSBXMLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C(=O)CC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of magnesium turnings (880 mg, 37 mmol) and 2-bromo-4-(bromomethyl)-1-fluorobenzene (1.0 g, 3.7 mmol) in anhydrous diethyl ether (15 ml) was treated with a piece of iodine. The mixture was then heated to gentle reflux until the color of the mixture disappeared, after which the heating continued for additional hour. The suspension was cooled to room temperature, and cannulated into a solution of dimethylpyridine-2,3-dicarboxylate (1.0 g, 5.1 mmol) in tetrahydrofuran (50 ml) at −78° C. The reaction mixture was maintained at the same temperature for 30 minutes, and was quenched with addition of water. After warming up to room temperature, the reaction mixture was partitioned between ethyl acetate and brine. The organic phase was washed with brine and concentrated. The residue was purified by flash chromatography (15% ethyl acetate in hexane) to provide the title compound. MS (DCI/NH3) m/z 353 (M+H)+.
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